2-Naphthyl 4-bromo-3-nitrobenzoate
Description
2-Naphthyl 4-bromo-3-nitrobenzoate is an aromatic ester featuring a naphthyl group esterified to a benzoic acid derivative substituted with bromo (Br) and nitro (NO₂) groups at the 4- and 3-positions, respectively.
Properties
Molecular Formula |
C17H10BrNO4 |
|---|---|
Molecular Weight |
372.2 g/mol |
IUPAC Name |
naphthalen-2-yl 4-bromo-3-nitrobenzoate |
InChI |
InChI=1S/C17H10BrNO4/c18-15-8-6-13(10-16(15)19(21)22)17(20)23-14-7-5-11-3-1-2-4-12(11)9-14/h1-10H |
InChI Key |
IXAHOKARFHMMJG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OC(=O)C3=CC(=C(C=C3)Br)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthyl 4-bromo-3-nitrobenzoate typically involves multi-step organic reactions. One common method includes the nitration of a benzoic acid derivative followed by bromination and esterification with 2-naphthol. The nitration is usually carried out using a mixture of concentrated nitric acid and sulfuric acid, while bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar multi-step synthesis processes optimized for large-scale production. These methods would focus on maximizing yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-Naphthyl 4-bromo-3-nitrobenzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using tin and hydrochloric acid.
Ester Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Nitration: Concentrated nitric acid and sulfuric acid.
Bromination: Bromine or N-bromosuccinimide (NBS) with a catalyst like iron(III) bromide.
Reduction: Hydrogen gas with a palladium catalyst or tin and hydrochloric acid.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: 2-Naphthyl 4-amino-3-nitrobenzoate.
Hydrolysis: 2-Naphthol and 4-bromo-3-nitrobenzoic acid.
Scientific Research Applications
2-Naphthyl 4-bromo-3-nitrobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Naphthyl 4-bromo-3-nitrobenzoate depends on its specific application. In biochemical assays, it may act as a substrate or inhibitor for certain enzymes, interacting with active sites and affecting enzyme activity. The nitro and bromine groups can participate in various interactions, influencing the compound’s reactivity and binding properties .
Comparison with Similar Compounds
Methyl 4-Bromo-3-Nitrobenzoate (CAS 2363-16-8)
Key Differences :
- Ester Group: Methyl vs. 2-naphthyl.
- Synthesis and Availability : Methyl 4-bromo-3-nitrobenzoate is commercially available at 97% purity in quantities up to 25g, indicating established synthetic routes .
Ethyl 4-Nitrobenzoate Derivatives
Ethyl esters like ethyl 4-nitrobenzoate () share the nitro substituent but lack bromine. Key comparisons include:
- Substituent Effects : Bromine in the 4-position increases molecular weight and may alter reactivity (e.g., susceptibility to nucleophilic substitution).
- Biological Activity : Ethyl 4-nitrobenzoate derivatives are intermediates in drug synthesis, but bromo-nitro combinations in 2-naphthyl esters could enhance radioprotective or antimicrobial properties .
Stereochemical Considerations
Compound 10 bnb (4-bromo-3-nitrobenzoate ester) confirmed an (S)-absolute configuration via X-ray crystallography, highlighting the importance of stereochemistry in activity . For this compound, stereochemical purity (if synthesized enantioselectively) could significantly impact biological interactions.
Electronic Properties
2-Naphthyl acrylate (2-NA) exhibits a dipole moment of 1.42 Debye and HOMO-LUMO energy gaps critical for nonlinear optical (NLO) properties .
| Electronic Property | 2-Naphthyl Acrylate (2-NA) | This compound (Inferred) |
|---|---|---|
| Dipole Moment | 1.42 Debye | Higher (due to Br/NO₂) |
| HOMO-LUMO Gap | ~4.5 eV | Smaller (increased electron withdrawal) |
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